4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile

Übersicht

Beschreibung

Synthesis Analysis:The synthesis of related compounds often involves multi-step chemical processes, including reactions like ring-opening, dehalogenation, and cyclization. For instance, compounds with structural similarities have been synthesized through methods such as ring-opening reactions of disodium salts with phthalide in dimethylacetamide, yielding significant yields and high purity (Li Hong-liang, 2010). These methodologies highlight the synthetic approaches that could be adapted for synthesizing 4-(2-Chloro-6-fluorobenzyl-oxy)phenylacetonitrile, focusing on optimizing reaction conditions for yield and purity improvements.

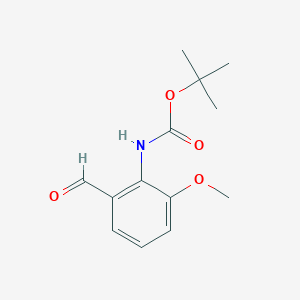

Molecular Structure Analysis:The molecular structure and spectroscopic characterization of chemically related compounds have been extensively studied using techniques like DFT and TD-DFT/PCM calculations, providing insights into the optimized molecular structure, vibrational and NMR analyses (Nuha Wazzan et al., 2016). These studies enable a detailed understanding of the molecular geometry, electronic interactions, and stabilization energies of 4-(2-Chloro-6-fluorobenzyl-oxy)phenylacetonitrile.

Chemical Reactions and Properties:The chemical reactivity of compounds containing chloro, fluoro, and nitrile groups has been explored through various organic transformations. Research on similar compounds has shown that these functional groups can participate in diverse chemical reactions, leading to the formation of biologically active heterocycles and other complex molecules (Soňa Křupková et al., 2013). Such studies provide a foundation for understanding the chemical behavior and reactivity patterns of 4-(2-Chloro-6-fluorobenzyl-oxy)phenylacetonitrile.

Physical Properties Analysis:Physical properties such as melting points, solubility, and crystalline structure are crucial for comprehending the behavior of chemical compounds under different conditions. Crystallographic studies and solvent-free condensation methods offer insights into the solid-state structure and optimization of synthetic routes for compounds with similar structures, potentially informing the analysis of 4-(2-Chloro-6-fluorobenzyl-oxy)phenylacetonitrile (A. Loupy et al., 2005).

Chemical Properties Analysis:The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity or basicity of functional groups, and stability under various conditions, are essential for the application of 4-(2-Chloro-6-fluorobenzyl-oxy)phenylacetonitrile in synthesis and other chemical processes. Studies on analogous compounds provide a framework for predicting the chemical behavior of this compound in organic synthesis and potential industrial applications.

References:

- (Li Hong-liang, 2010)

- (Nuha Wazzan et al., 2016)

- (Soňa Křupková et al., 2013)

- (A. Loupy et al., 2005)

Wissenschaftliche Forschungsanwendungen

Biotransformation by Marine Fungi

Marine fungi from genera such as Aspergillus, Penicillium, Cladosporium, and Bionectria have demonstrated the ability to biotransform phenylacetonitrile compounds into 2-hydroxyphenylacetic acid. This process involves the initial hydrolysis of the nitrile group followed by the hydroxylation of the aromatic ring. Such enzymatic biotransformations offer an efficient method for producing phenylacetic acids under mild conditions, potentially applicable to derivatives like 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile (Oliveira et al., 2013).

Synthesis and Reactivity

Research on haloanilines, including those structurally similar to 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile, highlights their potential in organic synthesis. Photoheterolysis of haloanilines in the presence of aromatics and alkenes can lead to heterolytic dehalogenation and the formation of various organic compounds, indicating a pathway for creating complex molecules from simpler nitrile derivatives (Fagnoni et al., 1999).

Analytical Applications

In analytical chemistry, derivatives similar to 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile have been used as genotoxic impurities in pharmaceutical compounds like lapatinib ditosylate. High-performance liquid chromatography coupled with fluorimetric detection has been developed to determine these impurities, showcasing the importance of such derivatives in ensuring drug safety and compliance (Chen Jian-dong et al., 2015).

Crystal Structure and Organic Transformations

The crystal structure analysis of compounds containing nitrile functions, such as 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, provides insights into their chemical reactivity and potential for forming bioactive heterocycles. Such studies are crucial for understanding the geometric and electronic factors that influence the reactivity of nitrile-containing compounds (Naveen et al., 2006).

Chlorination of Metalated Nitriles

Metalated nitriles, including those related to 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile, can undergo efficient chlorination, providing a versatile route to synthesize alpha-chloronitriles. This method highlights the functional group tolerance and the mild conditions under which these transformations can occur, opening up new pathways for synthesizing halogenated organic compounds (Pitta & Fleming, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO/c16-14-2-1-3-15(17)13(14)10-19-12-6-4-11(5-7-12)8-9-18/h1-7H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYWPHZDFVUXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371437 | |

| Record name | {4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile | |

CAS RN |

175135-35-0 | |

| Record name | 4-[(2-Chloro-6-fluorophenyl)methoxy]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)

![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)

![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)